![molecular formula C14H13BrFN3S B10849222 1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea CAS No. 219664-37-6](/img/structure/B10849222.png)
1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea is a complex organic compound that features a bromopyridine moiety and a fluorophenyl group linked through a thiourea bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea typically involves the reaction of 5-bromopyridine-2-amine with 2-(2-fluorophenyl)ethyl isothiocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The bromopyridine ring can be reduced under specific conditions to yield the corresponding pyridine derivative.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active site residues, while the bromopyridine and fluorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromopyridin-2-yl)-3-[2-(2-chlorophenyl)ethyl]thiourea
- 1-(5-Bromopyridin-2-yl)-3-[2-(2-methylphenyl)ethyl]thiourea
- 1-(5-Bromopyridin-2-yl)-3-[2-(2-nitrophenyl)ethyl]thiourea
Uniqueness
1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This feature may contribute to its higher potency and efficacy in biological applications compared to similar compounds with different substituents on the phenyl ring.
Eigenschaften
CAS-Nummer |
219664-37-6 |
|---|---|
Molekularformel |
C14H13BrFN3S |
Molekulargewicht |
354.24 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C14H13BrFN3S/c15-11-5-6-13(18-9-11)19-14(20)17-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H2,17,18,19,20) |
InChI-Schlüssel |
MIJLSRZJDIBHJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


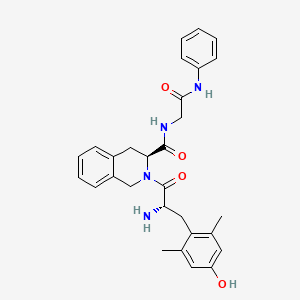

![H-D-Tca-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849152.png)
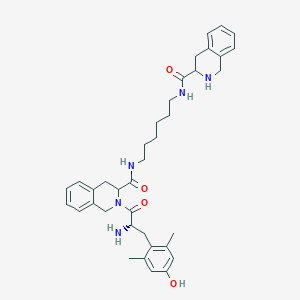
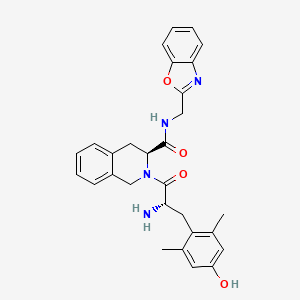
![H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid](/img/structure/B10849176.png)
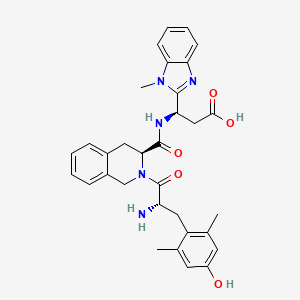
![H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)
![H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid](/img/structure/B10849182.png)

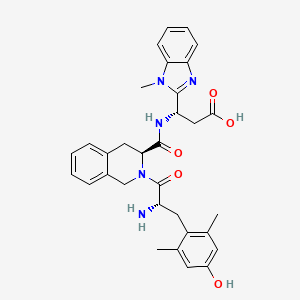
![H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849188.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B10849192.png)
![sodium;3-[(E,7R,8R)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3,7-dimethyl-8-sulfooxynon-2-enyl]-4-hydroxyphenolate](/img/structure/B10849199.png)
